10-(4-Aminobutyl)-N-[1-amino-3-(1H-indol-2-yl)-1-oxopropan-2-yl]-19-[(2-amino-3-phenylpropanoyl)amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide 10-(4-Aminobutyl)-N-[1-amino-3-(1H-indol-2-yl)-1-oxopropan-2-yl]-19-[(2-amino-3-phenylpropanoyl)amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide Vapreotide is a cyclic octapeptide analogue of native somatostatin (a 14-amino acid peptide). Vapreotide is produced by amino acid substitution along the peptide chain of somatostatin. Although the exact mechanisms of action of somatostatin and its analogues in variceal bleeding are not known, this class of agents appears to decrease splanchnic blood flow by inhibiting the release of vasodilatory peptides, such as glucagon, vasoactive intestinal polypeptide, calcitonin gene-related peptide and substance P. Vapreotide is less active for inhibiting insulin and glucagon release in vivo, and was shown to possess significant antitumor activity in animal models. Despite its many potential uses, the clinical applications of vapreotide are limited by the necessity of continuous intravenous infusions. Compared with octreotide, vapreotide was significantly more potent on inhibition of growth hormone (GH) release by rat anterior pituitary cells in vitro and on inhibition of GH release in cultures of human GH-secreting pituitary adenomas.
Brand Name: Vulcanchem
CAS No.: 103222-11-3
VCID: VC0001525
InChI: InChI=1S/C57H70N12O9S2/c1-32(2)49-57(78)68-48(55(76)64-44(50(60)71)28-37-26-35-14-6-8-16-41(35)62-37)31-80-79-30-47(67-51(72)40(59)24-33-12-4-3-5-13-33)56(77)65-45(25-34-19-21-38(70)22-20-34)53(74)66-46(27-36-29-61-42-17-9-7-15-39(36)42)54(75)63-43(52(73)69-49)18-10-11-23-58/h3-9,12-17,19-22,26,29,32,40,43-49,61-62,70H,10-11,18,23-25,27-28,30-31,58-59H2,1-2H3,(H2,60,71)(H,63,75)(H,64,76)(H,65,77)(H,66,74)(H,67,72)(H,68,78)(H,69,73)
SMILES: CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CC6=CC7=CC=CC=C7N6)C(=O)N
Molecular Formula: C57H70N12O9S2
Molecular Weight: 1131.4 g/mol

10-(4-Aminobutyl)-N-[1-amino-3-(1H-indol-2-yl)-1-oxopropan-2-yl]-19-[(2-amino-3-phenylpropanoyl)amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide

CAS No.: 103222-11-3

Inhibitors

VCID: VC0001525

Molecular Formula: C57H70N12O9S2

Molecular Weight: 1131.4 g/mol

10-(4-Aminobutyl)-N-[1-amino-3-(1H-indol-2-yl)-1-oxopropan-2-yl]-19-[(2-amino-3-phenylpropanoyl)amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide - 103222-11-3

CAS No. 103222-11-3
Product Name 10-(4-Aminobutyl)-N-[1-amino-3-(1H-indol-2-yl)-1-oxopropan-2-yl]-19-[(2-amino-3-phenylpropanoyl)amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide
Molecular Formula C57H70N12O9S2
Molecular Weight 1131.4 g/mol
IUPAC Name 10-(4-aminobutyl)-N-[1-amino-3-(1H-indol-2-yl)-1-oxopropan-2-yl]-19-[(2-amino-3-phenylpropanoyl)amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide
Standard InChI InChI=1S/C57H70N12O9S2/c1-32(2)49-57(78)68-48(55(76)64-44(50(60)71)28-37-26-35-14-6-8-16-41(35)62-37)31-80-79-30-47(67-51(72)40(59)24-33-12-4-3-5-13-33)56(77)65-45(25-34-19-21-38(70)22-20-34)53(74)66-46(27-36-29-61-42-17-9-7-15-39(36)42)54(75)63-43(52(73)69-49)18-10-11-23-58/h3-9,12-17,19-22,26,29,32,40,43-49,61-62,70H,10-11,18,23-25,27-28,30-31,58-59H2,1-2H3,(H2,60,71)(H,63,75)(H,64,76)(H,65,77)(H,66,74)(H,67,72)(H,68,78)(H,69,73)
Standard InChIKey SWXOGPJRIDTIRL-UHFFFAOYSA-N
Isomeric SMILES CC(C)[C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)N)C(=O)N[C@@H](CC6=CNC7=CC=CC=C76)C(=O)N
SMILES CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CC6=CC7=CC=CC=C7N6)C(=O)N
Canonical SMILES CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CC6=CC7=CC=CC=C7N6)C(=O)N
Physical Description Solid
Description Vapreotide is a cyclic octapeptide analogue of native somatostatin (a 14-amino acid peptide). Vapreotide is produced by amino acid substitution along the peptide chain of somatostatin. Although the exact mechanisms of action of somatostatin and its analogues in variceal bleeding are not known, this class of agents appears to decrease splanchnic blood flow by inhibiting the release of vasodilatory peptides, such as glucagon, vasoactive intestinal polypeptide, calcitonin gene-related peptide and substance P. Vapreotide is less active for inhibiting insulin and glucagon release in vivo, and was shown to possess significant antitumor activity in animal models. Despite its many potential uses, the clinical applications of vapreotide are limited by the necessity of continuous intravenous infusions. Compared with octreotide, vapreotide was significantly more potent on inhibition of growth hormone (GH) release by rat anterior pituitary cells in vitro and on inhibition of GH release in cultures of human GH-secreting pituitary adenomas.
Sequence FCYWKVCW
Solubility 3.99e-03 g/L
Synonyms Vapreotida; D-Phe-Cys-Tyr-D-Trp-Lys-Val-Cys-Trp-NH2; D-phenylalanyl-cysteinyl-tyrosyl-D-tryptophyl-lysyl-valyl-cysteinyl-tryptophanamide; Octastatin; RC 160; RC-160; vapreotide
Reference 1: Abdellatif AAH, Abou-Taleb HA, Abd El Ghany AA, Lutz I, Bouazzaoui A.
Targeting of somatostatin receptors expressed in blood cells using quantum dots
coated with vapreotide. Saudi Pharm J. 2018 Dec;26(8):1162-1169. doi:
10.1016/j.jsps.2018.07.004. Epub 2018 Jul 20. PubMed PMID: 30532637; PubMed
Central PMCID: PMC6260484.


2: Zhu R, Li Y, Zhang X, Bian K, Yang M, Cong C, Cheng X, Zhao S, Li X, Gao D.
Vapreotide-mediated hierarchical mineralized Ag/Au nanoshells for photothermal
anti-tumor therapy. Nanotechnology. 2019 Feb 1;30(5):055602. doi:
10.1088/1361-6528/aaf0db. PubMed PMID: 30520422.


3: Feng Q, Yu MZ, Wang JC, Hou WJ, Gao LY, Ma XF, Pei XW, Niu YJ, Liu XY, Qiu C,
Pang WH, Du LL, Zhang Q. Synergistic inhibition of breast cancer by co-delivery
of VEGF siRNA and paclitaxel via vapreotide-modified core-shell nanoparticles.
Biomaterials. 2014 Jun;35(18):5028-38. doi: 10.1016/j.biomaterials.2014.03.012.
Epub 2014 Mar 27. PubMed PMID: 24680191.


4: Banerjee S, Wiggins WJ, Geoghegan JL, Anthony CT, Woltering EA, Masterson DS.
Novel synthesis of various orthogonally protected Cα-methyllysine analogues and
biological evaluation of a vapreotide analogue containing (S)-α-methyllysine. Org
Biomol Chem. 2013 Oct 7;11(37):6307-19. doi: 10.1039/c3ob41282b. PubMed PMID:
23942875.


5: Spitsin S, Tuluc F, Meshki J, Ping Lai J, Tustin Iii R, Douglas SD. Analog of
somatostatin vapreotide exhibits biological effects in vitro via interaction with
neurokinin-1 receptor. Neuroimmunomodulation. 2013;20(5):247-55. doi:
10.1159/000350468. Epub 2013 Jul 5. PubMed PMID: 23921645; PubMed Central PMCID:
PMC3839635.


6: Fortune BE, Jackson J, Leonard J, Trotter JF. Vapreotide: a somatostatin
analog for the treatment of acute variceal bleeding. Expert Opin Pharmacother.
2009 Oct;10(14):2337-42. doi: 10.1517/14656560903207019. Review. PubMed PMID:
19708854.


7: Calès P. Vapreotide acetate for the treatment of esophageal variceal bleeding.
Expert Rev Gastroenterol Hepatol. 2008 Apr;2(2):185-92. doi:
10.1586/17474124.2.2.185. Review. PubMed PMID: 19072353.


8: Trojan J, Braden B. [Early administration of vapreotide for variceal bleeding
in patients with cirrhosis]. Z Gastroenterol. 2003 Jan;41(1):151-3. German.
PubMed PMID: 16308925.


9: Schuetz YB, Naik A, Guy RH, Vuaridel E, Kalia YN. Transdermal iontophoretic
delivery of vapreotide acetate across porcine skin in vitro. Pharm Res. 2005
Aug;22(8):1305-12. Epub 2005 Aug 3. PubMed PMID: 16078140.


10: Norman P. Vapreotide (Debipharm). IDrugs. 2000 Nov;3(11):1358-72. PubMed
PMID: 16047258.
PubChem Compound 23725064
Last Modified Nov 11 2021
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